molecular formula C8H11Cl2N3OS B2480299 3-(2-Aminoethyl)-3h,4h-thieno[3,2-d]pyrimidin-4-one dihydrochloride CAS No. 2247102-69-6

3-(2-Aminoethyl)-3h,4h-thieno[3,2-d]pyrimidin-4-one dihydrochloride

Cat. No.: B2480299
CAS No.: 2247102-69-6
M. Wt: 268.16
InChI Key: IBFGWEQERDCICC-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-3h,4h-thieno[3,2-d]pyrimidin-4-one dihydrochloride is a chemical compound with the molecular formula C8H12Cl2N4OS. It is a derivative of thienopyrimidine, a class of compounds known for their diverse biological activities.

Mechanism of Action

Target of Action

Thieno[3,2-d]pyrimidines, a class of compounds to which this compound belongs, have been found to exhibit inhibitory activity against epidermal growth factor receptor (egfr/erbb-2) tyrosine kinase .

Mode of Action

Thieno[3,2-d]pyrimidines have been found to inhibit egfr/erbb-2 tyrosine kinase , which suggests that this compound may interact with its targets to inhibit their activity, leading to downstream effects.

Biochemical Pathways

Given the potential inhibition of egfr/erbb-2 tyrosine kinase , it can be inferred that the compound may affect pathways downstream of this kinase, potentially influencing cell proliferation and survival.

Result of Action

Some thieno[3,2-d]pyrimidines have been found to inhibit the proliferation of certain cell lines , suggesting that this compound may have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-3h,4h-thieno[3,2-d]pyrimidin-4-one dihydrochloride typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . The reaction conditions often include heating the reactants in solvents like xylene or toluene, sometimes in the presence of desiccants like calcium chloride .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would involve optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-3h,4h-thieno[3,2-d]pyrimidin-4-one dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could introduce various functional groups, such as halides or alkyl groups .

Scientific Research Applications

3-(2-Aminoethyl)-3h,4h-thieno[3,2-d]pyrimidin-4-one dihydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Aminoethyl)-3h,4h-thieno[3,2-d]pyrimidin-4-one dihydrochloride stands out due to its specific structural features, such as the aminoethyl group, which may confer unique biological activities and chemical reactivity. Its potential as an anticancer agent and its versatility in chemical synthesis make it a valuable compound for further research and development .

Properties

IUPAC Name

3-(2-aminoethyl)thieno[3,2-d]pyrimidin-4-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3OS.2ClH/c9-2-3-11-5-10-6-1-4-13-7(6)8(11)12;;/h1,4-5H,2-3,9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBFGWEQERDCICC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1N=CN(C2=O)CCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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